2-Mercapto-4-methylpyrimidine

Vue d'ensemble

Description

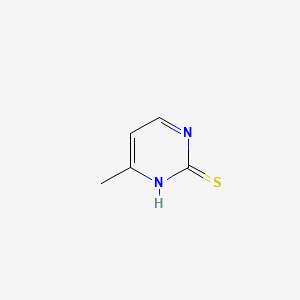

2-Mercapto-4-methylpyrimidine is a heterocyclic compound with the molecular formula C5H6N2S. It is a derivative of pyrimidine, featuring a thiol group (-SH) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4-methylpyrimidine typically involves the reaction of thiourea with 1,1,3,3-tetraethoxypropane in the presence of hydrochloric acid. The reaction mixture is heated to boiling for about an hour, resulting in the formation of this compound hydrochloride. This intermediate is then treated with sodium hydroxide to yield the free base .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous stirring to ensure homogeneity and efficient heat transfer. The product is typically purified through recrystallization or other separation techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted pyrimidines with different functional groups.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 2-Mercapto-4-methylpyrimidine is utilized in synthesizing various heterocyclic compounds. It serves as a precursor for creating more complex structures through reactions such as halogenation and nucleophilic substitution .

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Substitution | Reaction with bromine in acetic acid | 4-bromo-2-amino-5-methylpyrimidine |

| Formation of Disulfides | Oxidation reactions | Disulfide derivatives |

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases .

Medicine

- Pharmaceutical Development : As a precursor in synthesizing pharmaceutical agents, this compound plays a role in developing drugs targeting various diseases, including cancer .

| Application Area | Potential Use |

|---|---|

| Anticancer Agents | Investigated for its efficacy in inhibiting cancer cell proliferation |

| Drug Synthesis | Used in creating novel therapeutic compounds |

Industry

- Corrosion Inhibitors : The compound is employed in formulating materials with specific properties, such as corrosion resistance, which is essential in various industrial applications .

- Specialty Chemicals : this compound is also used in producing specialty chemicals that find applications across multiple sectors, including agriculture and materials science.

Case Study 1: Anticancer Activity

A study explored the synthesis of organotin(IV) complexes using this compound. These complexes were evaluated for their anticancer properties against human breast cancer cells, showing promising results that suggest potential therapeutic applications .

Case Study 2: Electrochemical Properties

Research involving electrochemical studies of this compound demonstrated its behavior under various conditions. The findings indicated that the compound could be used as an electroactive species in sensors and other analytical applications due to its reversible electrode reactions .

Mécanisme D'action

The mechanism of action of 2-Mercapto-4-methylpyrimidine involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

2-Mercaptopyrimidine: Lacks the methyl group at the fourth position.

2-Mercapto-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.

2-Mercaptobenzimidazole: Features a benzimidazole ring instead of a pyrimidine ring.

Uniqueness: 2-Mercapto-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiol and methyl groups allows for diverse chemical reactivity and potential biological activities .

Activité Biologique

2-Mercapto-4-methylpyrimidine (2M4MP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . It appears as a yellowish crystalline powder and is soluble in water and ethanol. The presence of a thiol group (-SH) in its structure is significant for its biological activity, particularly in enzyme inhibition.

The mechanisms through which 2M4MP exerts its biological effects primarily involve:

- Enzyme Inhibition : The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, resulting in therapeutic effects .

- Antimicrobial Activity : Research indicates that 2M4MP may exhibit antimicrobial properties against a range of bacterial strains, potentially making it useful in treating infections .

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of 2M4MP against different bacterial strains. The following table summarizes key findings from recent research:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Bacillus subtilis | 18 | |

| Klebsiella pneumoniae | 22 |

These results suggest that 2M4MP has significant antibacterial activity, particularly against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent.

Case Studies

- Study on Organotin(IV) Derivatives : A study investigating organotin(IV) derivatives with 2M4MP highlighted their enhanced biological activity compared to the parent compound. The derivatives exhibited improved antimicrobial properties, suggesting that modification of 2M4MP can lead to compounds with superior efficacy .

- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of 2M4MP, demonstrating its potential as a therapeutic agent in diseases where enzyme modulation is beneficial. The compound was shown to significantly inhibit specific enzymes related to metabolic pathways .

Therapeutic Potential

The therapeutic implications of 2M4MP are broad, with potential applications in:

- Pharmaceutical Development : Due to its enzyme inhibitory properties, 2M4MP could be developed into drugs targeting specific diseases.

- Antibacterial Agents : Its demonstrated antimicrobial activity positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Propriétés

IUPAC Name |

6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPHXTUEZOQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188575 | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35071-17-1 | |

| Record name | 2-Mercapto-4-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35071-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in the synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride?

A1: The synthesis of this compound hydrochloride involves a three-step process [, ]:

- Condensation Reaction: Acetone and methyl formate are reacted in a methanol solution of sodium methoxide. This reaction is optimized at 40°C for 4 hours with a molar ratio of sodium methoxide:acetone:methyl formate of 1:1.1:3 [, ].

- Acetal Reaction: Sodium formyl acetone reacts with methanol in the presence of sulfuric acid to form 4,4-dimethoxy-2-butanone [, ].

- Cyclization Reaction: 4,4-Dimethoxy-2-butanone, thiourea, and hydrochloric acid are reacted in methanol to yield this compound hydrochloride. The optimal conditions for this step are 60°C for 2 hours and a molar ratio of 4,4-dimethoxy-2-butanone:thiourea:hydrochloric acid of 1:1.05:2 [, ].

Q2: How is the synthesized this compound hydrochloride characterized?

A2: The synthesized compound is characterized using spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present in the molecule, while Mass Spectrometry (MS) helps determine the molecular weight and fragmentation pattern [, ].

Q3: What are the potential applications of 4,4-Dimethoxy-2-butanone, a key intermediate in the synthesis of this compound hydrochloride?

A3: 4,4-Dimethoxy-2-butanone shows promise as a versatile building block for various fine chemicals, including:

- 2-Chloro-3-amino-4-methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals [, ].

- 3-Hydroxy-3-methyl-1,1-dimethoxybutane: This compound finds application as a reagent in organic synthesis [, ].

- This compound: This compound is a precursor for various heterocyclic compounds with potential biological activities [, , , ].

Q4: Can this compound hydrochloride be further modified, and what are the potential benefits?

A4: Yes, this compound hydrochloride can be further modified. One example is its reaction with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in the presence of sodium methoxide to synthesize 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine []. This modification introduces a new pyridine ring linked by a thioether bridge to the pyrimidine core. Such structural modifications are crucial for exploring Structure-Activity Relationships (SAR) and potentially enhancing the biological activity, potency, or selectivity of the parent compound for specific targets [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.